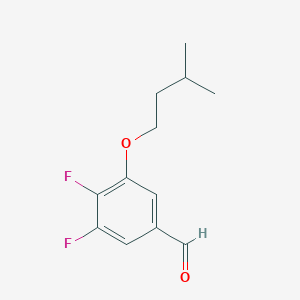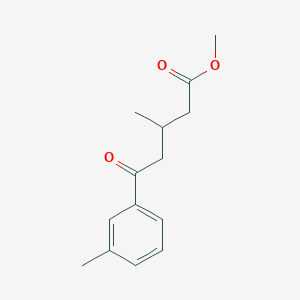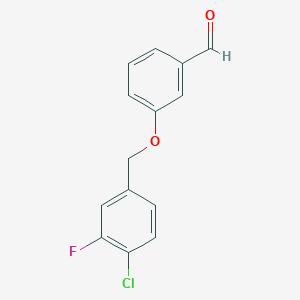
3-(3-Chloro-4-fluorophenyl)thiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-fluorophenyl)thiophenol is an organic compound characterized by the presence of a thiophenol group attached to a 3-chloro-4-fluorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a thiol group is introduced to a halogenated aromatic compound under basic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-sulfur bonds under mild conditions .
Industrial Production Methods
Industrial production of 3-(3-Chloro-4-fluorophenyl)thiophenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-4-fluorophenyl)thiophenol undergoes various chemical reactions, including:
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, air, cobalt-salen catalysts.
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products
Oxidation: Disulfides.
Substitution: Various substituted phenylthiophenols.
Coupling Reactions: Thiophenol derivatives with extended aromatic systems.
Applications De Recherche Scientifique
3-(3-Chloro-4-fluorophenyl)thiophenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)thiophenol varies depending on its application. For instance, as a tyrosinase inhibitor, it interacts with the enzyme’s active site, preventing the oxidation of L-tyrosine and L-DOPA, which are precursors to melanin . In medicinal applications, it may target specific molecular pathways involved in bacterial growth or enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-fluorophenol: Similar structure but lacks the thiophenol group.
4-Chlorothiophenol: Similar structure but lacks the fluorine atom.
Uniqueness
3-(3-Chloro-4-fluorophenyl)thiophenol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its potency and selectivity in various applications compared to similar compounds .
Propriétés
IUPAC Name |
3-(3-chloro-4-fluorophenyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFS/c13-11-7-9(4-5-12(11)14)8-2-1-3-10(15)6-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNVENKGUPHAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Di-n-butylamino)methyl]thiophenol](/img/structure/B7994943.png)






![4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde](/img/structure/B7995005.png)

